molecular formula C15H16OS B1597698 3-Methyl-4'-(methylthio)benzhydrol CAS No. 844683-33-6

3-Methyl-4'-(methylthio)benzhydrol

Cat. No. B1597698
M. Wt: 244.4 g/mol
InChI Key: VMJVDULPFXXOPK-UHFFFAOYSA-N
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Description

3-Methyl-4’-(methylthio)benzhydrol, also known as (3-methylphenyl)-(4-methylsulfanylphenyl)methanol, is an organic compound with the molecular formula C15H16OS . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4’-(methylthio)benzhydrol consists of 15 carbon atoms, 16 hydrogen atoms, and 1 sulfur atom, giving it a molecular weight of 244.35 .

Scientific Research Applications

Environmental Impact and Toxicology

  • Occurrences and Risks of Organic Sunscreen Components : Benzophenone-3 (BP-3), a compound structurally related to 3-Methyl-4'-(methylthio)benzhydrol, is widely used in sunscreens and other consumer products. Its widespread use has led to environmental release, raising concerns about its impact on aquatic ecosystems. BP-3 exhibits photostability, bioaccumulation, and has been detected in various environmental matrices such as water, soil, and biota. Studies have demonstrated BP-3's potential endocrine-disrupting effects and its transformation into more potent estrogenic metabolites, indicating a need for further research on its environmental and health implications (Kim & Choi, 2014).

Biochemical and Medicinal Applications

  • Antioxidant Properties of Chromones : Chromones, including derivatives of 3-Methyl-4'-(methylthio)benzhydrol, possess significant antioxidant potential. These compounds, found naturally and synthetically, show a range of physiological activities like anti-inflammatory, antidiabetic, and anticancer effects. Their antioxidant activity is linked to the ability to neutralize active oxygen species and interrupt free radical processes, suggesting their role in preventing cell impairment and disease development (Yadav et al., 2014).

Advanced Materials and Chemical Synthesis

  • Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide : Benzene-1,3,5-tricarboxamide (BTA), with a structure related to 3-Methyl-4'-(methylthio)benzhydrol, is a versatile molecule used in supramolecular chemistry. Its applications range from nanotechnology and polymer processing to biomedical applications. BTAs form one-dimensional nanometer-sized structures stabilized by hydrogen bonding, showcasing the potential for developing novel materials with specific functions (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

While specific safety and hazard information for 3-Methyl-4’-(methylthio)benzhydrol is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

properties

IUPAC Name

(3-methylphenyl)-(4-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJVDULPFXXOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374967
Record name 3-Methyl-4'-(methylthio)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4'-(methylthio)benzhydrol

CAS RN

844683-33-6
Record name 3-Methyl-4'-(methylthio)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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